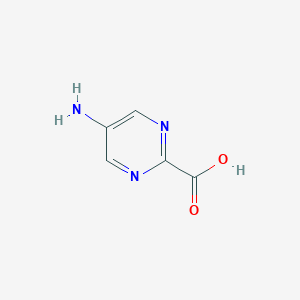
4-Amino-3-Methoxyphenol
Übersicht
Beschreibung
4-Amino-3-methoxyphenol is a chemical compound that is structurally related to phenol derivatives. It is characterized by the presence of an amino group (NH2) and a methoxy group (OCH3) attached to a benzene ring. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various chemical entities.
Synthesis Analysis
The synthesis of derivatives related to this compound has been explored in several studies. For instance, a methacrylic derivative of 4-methoxyphenylacetic acid, which is structurally similar to this compound, was synthesized and polymerized to obtain macromolecules with potential pharmacological activities . Additionally, various 4-aminophenol derivatives have been synthesized, characterized, and evaluated for their biological activities, demonstrating the versatility of this chemical scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been extensively studied using spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the benzene ring. For example, the Schiff base compound (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol was characterized by NMR and IR spectroscopy, revealing insights into its molecular conformation and interatomic contacts .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been explored through various reactions, including free radical polymerization and Schiff base formation. The polymerization of a derivative of 4-methoxyphenylacetic acid resulted in polymers with different stereochemical configurations, which were analyzed by spectroscopic methods . Schiff base formation is another common reaction involving 4-aminophenol derivatives, as demonstrated by the synthesis of various Schiff bases with potential antimicrobial and antidiabetic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the Schiff base compound synthesized from 2-amino-4-methylphenol and 4-methoxynaphthalene-1-carbaldehyde exhibited significant anticorrosion properties for iron and copper, as predicted by density functional theory (DFT) calculations . Another study reported the synthesis of a Schiff base from vanillin and p-anisidine, which showed excellent antioxidant activity, as evidenced by an EC50 value of 10.46 ppm .
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität in synthetischen Polymeren
4-Amino-3-Methoxyphenol: wurde auf sein Potenzial als Antioxidans in synthetischen Polymeren untersucht. Die Verbindung kann polymerisiert werden, um Materialien mit deutlich verbesserten antioxidativen Eigenschaften zu erzeugen, die in verschiedenen Anwendungen entscheidend sind, um oxidativen Stress zu verhindern . Diese Polymere können in medizinischen Geräten, Verpackungsmaterialien und anderen Produkten verwendet werden, bei denen Oxidationsstabilität unerlässlich ist.
Enzymatische Polymerisation
Die enzymatische Polymerisation von Phenolverbindungen wie This compound bietet einen umweltfreundlichen und sichereren Ansatz zur Synthese von Polymeren. Diese Methode ist besonders wichtig für Anwendungen, die Biokompatibilität und Nicht-Toxizität erfordern, wie z. B. in der Pharmaindustrie und Lebensmittelverpackung .
UV-Absorption und Flammwidrigkeit
This compound: Derivate sind wertvoll bei der Herstellung von Kunststoffen, Klebstoffen und Beschichtungen. Sie dienen als UV-Absorber und Flammhemmer, verbessern die thermische Stabilität und die Flammwidrigkeit dieser Materialien, was für die Sicherheit in der Bau- und Automobilindustrie entscheidend ist .
Biologische Anwendungen
Aufgrund seiner phenolischen Struktur weist This compound Eigenschaften auf, die in biologischen Systemen vorteilhaft sind. Es kann als Radikalfänger wirken und möglicherweise zur Entwicklung von Therapeutika beitragen, die Zellen vor oxidativem Schaden schützen .
Materialwissenschaft
In der Materialwissenschaft kann This compound auf biokompatible Polymere aufgepfropft werden, um deren Eigenschaften zu verbessern. Beispielsweise kann die Aufpfropfung auf Chitosan oder Poly(allylamin) die antioxidative Aktivität des Materials verbessern, wodurch es für fortschrittliche biomedizinische Anwendungen geeignet wird .
Chemische Synthese
This compound: wird als Vorläufer bei der Synthese komplexerer organischer Verbindungen verwendet. Seine Reaktivität ermöglicht die Herstellung einer Vielzahl von Derivaten, die als Zwischenprodukte bei der Herstellung von Pharmazeutika und Agrochemikalien dienen können .
Kosmetikindustrie
In der Kosmetikindustrie kann This compound für seine antioxidativen Eigenschaften verwendet werden. Es hilft, Formulierungen zu stabilisieren und die Haut vor oxidativem Stress zu schützen, wodurch die Haltbarkeit von Produkten verlängert und ihre Schutzfunktionen verbessert werden .
Umweltanwendungen
Die Fähigkeit der Verbindung, als Antioxidans zu wirken, macht sie auch zu einem Kandidaten für Umweltanwendungen. Sie kann in Prozessen verwendet werden, die die Neutralisierung von freien Radikalen erfordern, wie z. B. in Wasseraufbereitungs- und Luftreinigungsanlagen .
Wirkmechanismus
Target of Action
4-Amino-3-methoxyphenol, a type of methoxyphenolic compound, primarily targets human airway cells . These cells play a central role in the inflammatory response in asthma and other diseases .
Mode of Action
The compound interacts with its targets by inhibiting the binding of the RNA-binding protein HuR to mRNA . This interaction results in the inhibition of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 .
Biochemical Pathways
Methoxyphenolic compounds, which include this compound, are known to be involved in the biodegradation of aromatic metabolites . These compounds are common in nature as components of lignin, coal, and oil .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of multiple inflammatory mediators in human airway cells . This suggests that the compound may have potential anti-inflammatory effects .
Zukünftige Richtungen
Phenolic compounds like 4-Amino-3-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .
Biochemische Analyse
Biochemical Properties
It is known that phenolic compounds, including 4-Amino-3-methoxyphenol, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related methoxyphenolic compounds have been shown to exhibit anti-inflammatory effects in human airway cells . These compounds can inhibit the expression of various inflammatory mediators, suggesting that this compound may have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that phenolic compounds can interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Eigenschaften
IUPAC Name |
4-amino-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJQUUPSLJTKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600281 | |
| Record name | 4-Amino-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61638-01-5 | |
| Record name | 4-Amino-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


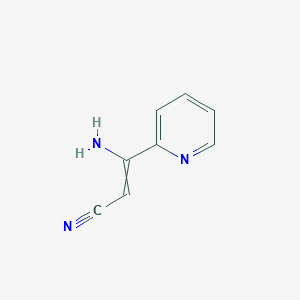


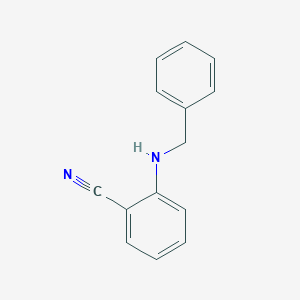
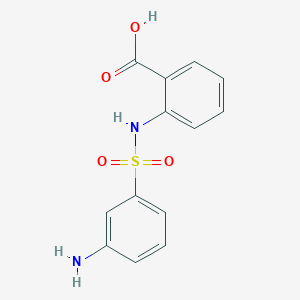
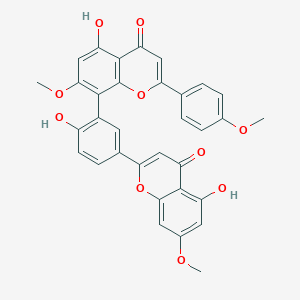

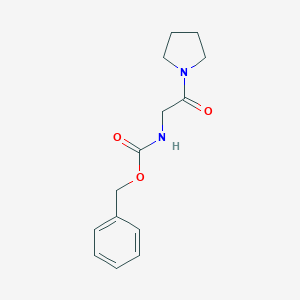

![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)

![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)
